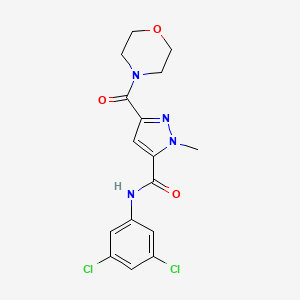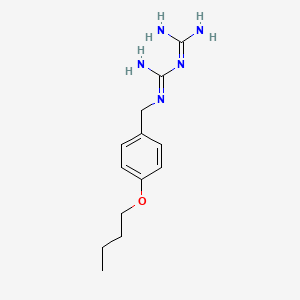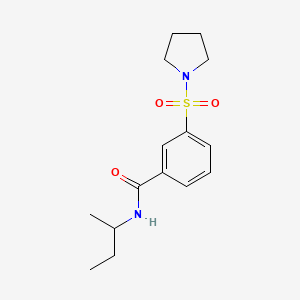![molecular formula C19H22N2O4 B4767528 N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide](/img/structure/B4767528.png)
N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide
Vue d'ensemble
Description
N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide, also known as AG-1478, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a key role in cell growth, differentiation, and survival.
Mécanisme D'action
N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, which prevents the receptor from being activated by its ligands. This inhibition of EGFR activity leads to a decrease in downstream signaling pathways, which ultimately results in the suppression of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell cycle progression. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide in lab experiments is its high selectivity for EGFR, which allows for specific targeting of this receptor. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain effective concentrations over extended periods of time.
Orientations Futures
There are a number of potential future directions for research on N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems may help to overcome the limitations of this compound and other EGFR inhibitors in clinical settings.
Applications De Recherche Scientifique
N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide has been widely used in scientific research to study the role of EGFR in various cellular processes. For example, this compound has been used to investigate the effects of EGFR inhibition on cancer cell growth and survival. Additionally, this compound has been used to study the role of EGFR in the development of various diseases, including Alzheimer's disease and cardiovascular disease.
Propriétés
IUPAC Name |
N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-4-11-20-19(23)16(13-14-8-7-12-25-14)21-18(22)15-9-5-6-10-17(15)24-2/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,23)(H,21,22)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFKASFGWQOLNM-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4767449.png)
![S-[4-(5-chloro-2,3-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate](/img/structure/B4767457.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4767459.png)


![3-(2-fluorobenzyl)-7-methyl-1-phenyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4767480.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4767484.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4767497.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B4767536.png)
![N-(3,4-dichlorophenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4767541.png)

